molecular formula C13H17ClN2O3 B2643765 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 1204346-31-5

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride

Cat. No.: B2643765
CAS No.: 1204346-31-5
M. Wt: 284.74
InChI Key: PNMYEOHLKVBVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride is a chemical compound with the CAS Number: 1451154-33-8 . It has a molecular weight of 268.74 . The IUPAC name for this compound is 6-methylspiro[benzo[e][1,3]oxazine-2,4’-piperidin]-4(3H)-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O2.ClH/c1-9-2-3-11-10 (8-9)12 (16)15-13 (17-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3, (H,15,16);1H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Receptor Occupancy and Drug Development

Research into compounds structurally related to 6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride often focuses on their interactions with biological receptors, such as the 5-HT(1A) receptors. These receptors are implicated in the pathophysiology and treatment of anxiety and depression, highlighting the potential of such compounds in novel drug development. For instance, a study on a selective, silent 5-HT(1A) antagonist demonstrated its potential application in treating anxiety and mood disorders. This antagonist showed a dose-dependent occupancy of 5-HT(1A) receptors in the human brain, with minimal acute side effects, suggesting a promising therapeutic profile (Rabiner et al., 2002).

Imaging Techniques

Compounds with functionalities similar to this compound are also utilized in imaging studies. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide was investigated for its potential to visualize primary breast tumors in humans in vivo. The study found significant tumor-to-background ratios in most breast tumors, indicating the compound's effectiveness as an imaging agent (Caveliers et al., 2002).

Metabolism and Pharmacokinetics

Understanding the metabolism and disposition of related compounds is crucial for their development into safe and effective drugs. Research in this area provides insights into how these compounds are absorbed, metabolized, and excreted in humans. For instance, the study of BMS-690514, an inhibitor of multiple receptors, revealed extensive metabolism via multiple pathways, with significant excretion in both bile and urine. This detailed metabolic profiling aids in the development of compounds with optimal pharmacokinetic properties (Christopher et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P280;P301+P312 .

Properties

IUPAC Name

6-methoxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-17-9-2-3-11-10(8-9)12(16)15-13(18-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMYEOHLKVBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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